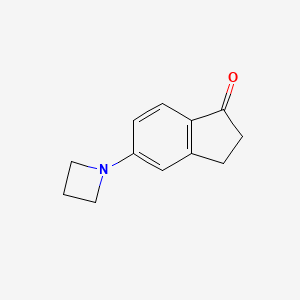

5-Azetidin-1-yl-indan-1-one

Description

5-Azetidin-1-yl-indan-1-one is a bicyclic organic compound featuring an indanone core (a benzene ring fused to a cyclopentanone) substituted with an azetidine ring at the 5-position. Azetidine, a four-membered nitrogen-containing heterocycle, confers unique steric and electronic properties to the molecule.

The synthesis of such compounds typically involves nucleophilic substitution or transition metal-catalyzed coupling reactions. For instance, details the preparation of 1-(Azetidin-1-yl)-2-isopropyl-5-phenylpentan-1-one via GP-6 and GP-8 reaction pathways, achieving yields of 63–85% and enantiomeric excess (ee) values up to 92% . These methods may be adaptable to synthesize this compound by modifying the starting materials to incorporate the indanone scaffold.

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

5-(azetidin-1-yl)-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C12H13NO/c14-12-5-2-9-8-10(3-4-11(9)12)13-6-1-7-13/h3-4,8H,1-2,5-7H2 |

InChI Key |

RXPCUMJWUYDKNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=CC3=C(C=C2)C(=O)CC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Azetidine-Containing Ketones

- 1-(Azetidin-1-yl)-2-isopropyl-5-phenylpentan-1-one (Compound 4, ): Structure: Features a linear pentanone backbone with azetidine, isopropyl, and phenyl substituents. Synthesis: Prepared via Zn-mediated coupling (GP-6) or bromoketone substitution (GP-8), with optimized ee values (92%) using chiral catalysts . Key Data: NMR and FT-IR confirm the azetidine ring and ketone functionality. SFC analysis validated enantiopurity.

Piperidine-Substituted Analogs

- 5-(1,3-Benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one (): Structure: A six-membered piperidine ring replaces azetidine, attached to a benzodioxolyl-pentanone scaffold. Key Data: Classified as a "misc. intermediate" with 100% purity . Comparison: Feature 5-Azetidin-1-yl-indan-1-one Piperidine Analog Nitrogen Ring Size 4-membered (azetidine) 6-membered (piperidine) Ring Strain Higher Lower Pharmacological Relevance Potential for targeted binding Broader receptor interactions Azetidine’s smaller ring size increases ring strain, which may enhance reactivity or conformational restriction compared to piperidine derivatives.

Indanone and Related Heterocycles

- 5-Methylindolin-2-one (): Structure: Indolinone scaffold with a methyl group at the 5-position. Application: Used in drug synthesis and as a building block for bioactive molecules .

Pharmaceutical Derivatives

- Tizanidine-Related Compounds (): Structure: Tizanidine (a muscle relaxant) and its impurities (A, B, C) feature imidazoline and benzothiadiazole moieties. Relevance: Highlights the importance of impurity profiling and stereochemical control in drug development . Comparison: Feature this compound Tizanidine Derivatives Bioactivity Not reported Muscle relaxant properties Regulatory Considerations Purity standards undefined Strict USP limits for impurities While this compound lacks reported bioactivity, its structural complexity necessitates rigorous impurity analysis akin to tizanidine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.